Pazopanib metabolite M24
Description
Structure
3D Structure
Properties
CAS No. |
1414375-49-7 |
|---|---|
Molecular Formula |
C21H23N7O3S |
Molecular Weight |
453.52 |
IUPAC Name |
5-[[4-[[3-(hydroxymethyl)-2-methylindazol-6-yl]-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H23N7O3S/c1-13-4-5-14(10-19(13)32(22,30)31)24-21-23-9-8-20(25-21)27(2)15-6-7-16-17(11-15)26-28(3)18(16)12-29/h4-11,29H,12H2,1-3H3,(H2,22,30,31)(H,23,24,25) |
InChI Key |
KRXYEFGZHAJXHW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)CO)C)S(=O)(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-1268992; GSK1268992; GSK 1268992; Pazopanib metabolite M24. |
Origin of Product |
United States |
Enzymatic Biotransformation Pathways of Pazopanib Metabolite M24 Formation
Identification of Cytochrome P450 Isoforms Mediating M24 Generation
The generation of M24 from Pazopanib (B1684535) is not the work of a single enzyme but rather a collaborative effort of several CYP isoforms. While one isoform plays a predominant role, others contribute to a lesser extent, ensuring the metabolic conversion of the drug.
Contributions of Ancillary CYP Isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6)
While CYP3A4 is the lead actor, other CYP isoforms have been shown to contribute to the formation of M24. In vitro experiments with microsomes expressing specific CYP enzymes have detected the formation of M24 with CYP1A2, CYP2C9, CYP2C19, and CYP2D6. fda.govnih.govpharmgkb.org Although their contribution is considered minor compared to CYP3A4, their involvement indicates a degree of metabolic redundancy. oncologynurseadvisor.comeuropa.eueuropa.eutga.gov.aufda.goveuropa.euwikipedia.orgfda.govnih.govpharmgkb.orgdrugbank.comfda.gov Interestingly, while M26, another mono-oxygenated metabolite, is also formed by this group of enzymes, its formation, along with that of the demethylated metabolite M27, is reduced when CYP3A4 is inhibited, whereas M24 exposure is not significantly affected, suggesting a more prominent role for the ancillary isoforms in M24 generation under certain conditions. nih.govnih.gov
In Vitro Metabolic Stability and M24 Formation in Hepatic Systems
To understand the metabolic fate of Pazopanib and the formation of M24, researchers have extensively used in vitro hepatic systems. These models, including hepatic microsomes and cultured hepatocytes, provide a controlled environment to study the drug's metabolic stability and the specific pathways of its transformation.
Characterization in Hepatic Microsomal Incubations
Incubations of Pazopanib with human liver microsomes have been instrumental in elucidating its metabolic pathways. These experiments have shown that the metabolism of Pazopanib is relatively low in human liver microsomes. europa.eu The primary routes of metabolism observed are mono-oxygenation and di-oxygenation. fda.goveuropa.eu In these systems, M24 has been identified as a mono-oxygenation product. fda.gov Studies using microsomes expressing specific CYP enzymes have confirmed that CYP3A4 is the main contributor to Pazopanib's oxidative metabolism, with minor roles for CYP1A2 and CYP2C8. oncologynurseadvisor.comfda.gov Furthermore, M24 formation has been specifically detected in incubations with microsomes expressing CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. fda.govnih.govpharmgkb.org
Table 1: CYP Isoforms Involved in Pazopanib Metabolite M24 Formation in Hepatic Microsomes
| CYP Isoform | Role in M24 Formation | Reference |
| CYP3A4 | Primary | fda.govnih.govpharmgkb.org |
| CYP1A2 | Ancillary | fda.govnih.govpharmgkb.org |
| CYP2C9 | Ancillary | fda.govnih.govpharmgkb.org |
| CYP2C19 | Ancillary | fda.govnih.govpharmgkb.org |
| CYP2D6 | Ancillary | fda.govnih.govpharmgkb.org |
Formation in Human and Preclinical Animal Hepatocyte Cultures
Studies using cultured hepatocytes from humans and various preclinical animal species have provided further insights into the formation of M24. In human hepatocytes, the extent of Pazopanib metabolism is generally low. europa.eu The primary metabolic pathways identified are consistent with those seen in microsomes, namely mono-oxygenation and di-oxygenation. fda.goveuropa.eu Glucuronidation of a mono-oxygenated metabolite has also been observed as a minor pathway in human hepatocytes. fda.goveuropa.eu
In plasma from human subjects, M24 was found to be the most abundant metabolite relative to the parent compound, accounting for approximately 9% on Day 1 and 11% on Day 22 of treatment. fda.govnih.govpharmgkb.org When comparing across species, Pazopanib was more extensively metabolized by rabbit and dog hepatocytes than by those from other species studied. europa.eu In mouse plasma, M24 was identified as a mono-oxygenation product, although it was present in small amounts relative to the parent compound. fda.gov
Modulatory Effects of Enzyme Induction and Inhibition on M24 Formation Kinetics
The formation kinetics of this compound are influenced by the activity of various drug-metabolizing enzymes. The modulation of these enzymes, either through induction (increased activity) or inhibition (decreased activity), can significantly alter the metabolic profile of Pazopanib and the subsequent exposure to its metabolites, including M24. Understanding these interactions is critical for characterizing the specific biotransformation pathways.
Pazopanib is primarily metabolized by Cytochrome P450 3A4 (CYP3A4), with minor contributions from CYP1A2 and CYP2C8. nih.govtga.gov.audrugbank.com Therefore, the co-administration of drugs that are strong inhibitors or inducers of CYP3A4 can alter the pharmacokinetics of pazopanib. tga.gov.aueuropa.eu However, research indicates that the formation of the M24 metabolite follows a pathway that is distinct from the primary CYP3A4-mediated metabolism of its parent compound.
Detailed clinical studies have been conducted to evaluate the impact of potent enzyme inhibitors on the disposition of pazopanib and its metabolites. A key study investigated the effects of ketoconazole (B1673606), a strong inhibitor of CYP3A4, on the pharmacokinetics of pazopanib and its metabolites M24, M26, and M27. pharmgkb.orgnih.gov In this study, the co-administration of pazopanib with ketoconazole resulted in a significant increase in the systemic exposure of pazopanib, as evidenced by a 66% increase in the area under the plasma concentration-time curve (AUC). pharmgkb.orgeuropa.eu Concurrently, the exposure to metabolites M26 (GSK1268997) and M27 (GSK1071306) was substantially reduced. nih.gov
Crucially, the exposure to the M24 metabolite (GSK1268992) was not significantly affected by the presence of ketoconazole. nih.govnih.gov The mean AUC ratio for M24 was 1.06, indicating that its formation was not inhibited. nih.gov This finding strongly suggests that the biotransformation of pazopanib to M24 is not mediated by the CYP3A4 enzyme. nih.gov While M24 is a mono-oxygenated product, and its formation has been detected in vitro in microsomes expressing various CYP enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), the in vivo evidence from the ketoconazole interaction study points away from a significant role for CYP3A4 in its formation kinetics. nih.gov
The differential effect of CYP3A4 inhibition on the formation of pazopanib's metabolites underscores the complexity of its metabolic pathways. While the formation of M26 and M27 is dependent on CYP3A4 activity, the M24 metabolic route appears to proceed independently of this major enzyme.
The table below summarizes the findings from a drug-drug interaction study involving pazopanib and the strong CYP3A4 inhibitor, ketoconazole.
Table 1: Effect of Ketoconazole on the Pharmacokinetics of Pazopanib and its Metabolites
| Analyte | Parameter | Pazopanib Alone | Pazopanib + Ketoconazole | Fold Change/Ratio | Reference |
| Pazopanib | AUC | Baseline | Increased | 1.66 | nih.gov |
| Pazopanib | Cmax | Baseline | Increased | 1.45 | nih.gov |
| Metabolite M24 | AUC Ratio | - | - | 1.06 | nih.gov |
| Metabolite M26 | AUC Ratio | - | - | 0.39 | nih.gov |
| Metabolite M27 | AUC Ratio | - | - | 0.56 | nih.gov |
Preclinical Pharmacokinetics and Systemic Exposure of Pazopanib Metabolite M24
Quantitative Characterization of M24 Exposure in Preclinical Animal Models
The systemic exposure to metabolite M24 has been evaluated in various preclinical settings, revealing species-specific differences in its plasma concentration and relative abundance.
Pazopanib (B1684535) metabolite M24 is a product of mono-oxygenation. nih.govfda.gov In human clinical studies, M24 has been identified as one of the main circulating metabolites in plasma, accounting for approximately 11% of the parent compound's exposure by Day 22. nih.gov
However, data from preclinical animal models present a different profile. In studies using mice, rats, and cynomolgus monkeys administered radiolabelled pazopanib, unchanged pazopanib was the major component contributing to plasma radioactivity. tga.gov.au Individual metabolites, including M24, were considered minor, each contributing less than 10% to the total plasma radioactivity Area Under the Curve (AUC). tga.gov.au Furthermore, a report from the European Medicines Agency (EMA) noted that significant systemic exposure to M24 was not demonstrated in pivotal repeat-dose toxicity studies conducted in mice, rats, and monkeys. europa.eu In human plasma, M24 was detected on both day 1 and day 22 of treatment. fda.gov
Table 1: Relative Plasma Abundance of Pazopanib Metabolite M24
| Species | Relative Abundance/Exposure Notes |
|---|---|
| Human | Accounts for ~11% of parent compound exposure in plasma. nih.gov |
| Mouse | Considered a minor metabolite (<10% of total plasma radioactivity); significant exposure not demonstrated in pivotal toxicity studies. tga.gov.aueuropa.eu |
| Rat | Considered a minor metabolite (<10% of total plasma radioactivity); significant exposure not demonstrated in pivotal toxicity studies. tga.gov.aueuropa.eu |
| Cynomolgus Monkey | Considered a minor metabolite (<10% of total plasma radioactivity); significant exposure not demonstrated in pivotal toxicity studies. tga.gov.aueuropa.eu |
The metabolic pathways for pazopanib are generally qualitatively comparable across preclinical species and humans. tga.gov.au The primary routes of metabolism observed in humans were also found to be prominent in the animal species utilized for non-clinical safety assessments. tga.gov.au
In vitro studies have confirmed the formation of M24 across multiple species. The mono-oxygenation pathway leading to M24 has been observed in liver microsome preparations from the mouse, rat, rabbit, dog, and monkey. fda.gov Similarly, incubations with hepatocytes from all five of these preclinical species also produced the M24 metabolite. fda.gov This indicates that the enzymatic machinery required for the formation of M24 is present across these diverse animal models.
Table 2: Detection of M24 Formation in In Vitro Preclinical Systems
| Species | Liver Microsomes | Liver Hepatocytes |
|---|---|---|
| Mouse | ✔ | ✔ |
| Rat | ✔ | ✔ |
| Rabbit | ✔ | ✔ |
| Dog | ✔ | ✔ |
| Monkey | ✔ | ✔ |
Source: fda.gov
Plasma Concentrations and Relative Abundance of M24 in Animal Species
Excretion Pathways of this compound and Associated Metabolites
The elimination of pazopanib and its metabolites occurs predominantly through the fecal route, with renal excretion playing a minor role. tga.gov.aueuropa.eueuropa.eu This pattern is consistent across the preclinical species examined.
Fecal excretion is the principal pathway for the elimination of pazopanib-related material in preclinical models. tga.gov.aueuropa.eu In studies with radiolabelled pazopanib, the majority of the administered dose was recovered in the feces of rats and monkeys. europa.eu While unchanged pazopanib constitutes the bulk of this excreted material, its metabolites are also eliminated via this route. fda.goveuropa.eu Collectively, all fecal metabolites accounted for 1.45% of the administered dose in rats and 14% in monkeys. fda.goveuropa.eu Specific quantitative data for the contribution of M24 alone to fecal elimination is not available.
Renal excretion is a minor elimination pathway for pazopanib and its metabolites in preclinical species. europa.eubccancer.bc.ca Less than 4% of an administered dose is typically recovered in the urine as pazopanib and its metabolites. europa.eueuropa.eu Reports show some variability between species, with renal excretion of total radioactivity being more significant in rats (15-17% of recovered radioactivity) compared to cynomolgus monkeys and humans (both <4%). tga.gov.au In other analyses, total urinary metabolites were reported to account for less than 1% of the administered dose in both rats and monkeys. fda.goveuropa.eu
Table 3: Compound Names
| Code | Compound Name |
|---|---|
| M24 | This compound |
| GSK1268992 | This compound |
| M26 | Pazopanib metabolite M26 |
| M27 | Pazopanib metabolite M27 |
| M28 | Pazopanib metabolite M28 |
| M12 | Pazopanib metabolite M12 |
| M16 | Pazopanib metabolite M16 |
| M18 | Pazopanib metabolite M18 |
| M19 | Pazopanib metabolite M19 |
| M20 | Pazopanib metabolite M20 |
| M21 | Pazopanib metabolite M21 |
| M6 | Pazopanib metabolite M6 |
| M7 | Pazopanib metabolite M7 |
| M8 | Pazopanib metabolite M8 |
| M15 | Pazopanib metabolite M15 |
| M9 | Pazopanib metabolite M9 |
| M4 | Pazopanib metabolite M4 |
| M1-2 | Pazopanib metabolites M1-2 |
| M4-5 | Pazopanib metabolites M4-5 |
| M13 | Pazopanib metabolite M13 |
| GSK1268997 | Pazopanib metabolite M26 |
Biochemical and Pharmacological Characterization of Pazopanib Metabolite M24 Activity
In Vitro Assessment of Pazopanib (B1684535) Metabolite M24 Bioactivity
Comparative Receptor Tyrosine Kinase Inhibition Profile (VEGFRs, PDGFRs, c-Kit)
There is a lack of available scientific data detailing the specific inhibitory activity of pazopanib metabolite M24 against key receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit. In contrast, the parent compound, pazopanib, is a potent inhibitor of these receptors, which is central to its anti-angiogenic and anti-tumor effects. tga.gov.aueuropa.eutga.gov.au The absence of such data for M24 in the public domain suggests that its activity against these primary targets of pazopanib is not significant.
Evaluation of Anti-Angiogenic Effects in Cellular Models (e.g., HUVEC cells)
Studies evaluating the anti-angiogenic effects of pazopanib metabolites in Human Umbilical Vein Endothelial Cell (HUVEC) models have revealed that M24 is not the primary active metabolite. nih.govnih.gov Research has shown that one of the main circulating metabolites of pazopanib inhibits VEGF-induced endothelial cell proliferation with a potency similar to the parent drug; however, this metabolite has been identified as M26 (GSK1268997), not M24. tga.gov.aunih.gov The other metabolites, which would include M24, demonstrated at least a 10 to 20-fold lower level of activity in these assays. europa.eunih.govdrugbank.comeuropa.euwikipedia.org
Independent Biochemical Effects and Signaling Pathway Modulation by M24
While direct anti-angiogenic signaling pathway modulation by M24 appears to be insignificant, there is some evidence to suggest it may have other biochemical effects. In vitro studies have indicated that both this compound (GSK1268992) and M26 (GSK1268997) may contribute to the net inhibitory effect of pazopanib on the Breast Cancer Resistance Protein (BCRP), a drug transporter protein. europa.eueuropa.eueuropa.eupom.go.ideuropa.eueuropa.eu This suggests a potential role for M24 in drug-drug interactions, although specific signaling pathway modulation by M24 alone has not been documented.
Advanced Analytical Methodologies for Pazopanib Metabolite M24 Research
Mass Spectrometry-Based Approaches for Identification and Structural Elucidation
Mass spectrometry has become an indispensable tool for the detailed analysis of drug metabolites. In the case of Pazopanib (B1684535) metabolite M24, high-resolution and tandem mass spectrometry are the leading methods for its identification and structural confirmation.
Application of High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of Pazopanib and its metabolites. nih.govfrontiersin.org This technique provides highly accurate mass measurements, which, in conjunction with the analysis of isotopic patterns, allows for the precise determination of the molecular formula of metabolites like M24. nih.gov The structural details of Pazopanib itself have been confirmed through methods including 1H-NMR, 13C-NMR, mass spectrometry, and infrared spectroscopy. europa.eu For its metabolites, HRMS is used to compare their mass fragmentography with that of the parent drug, Pazopanib. nih.gov In studies, a Q-TOFMS (quadrupole time-of-flight mass spectrometer) operating in positive mode with electrospray ionization is often employed for this purpose. nih.gov
Utilization of Tandem Mass Spectrometry Fragmentography for Structural Confirmation
Tandem mass spectrometry (MS/MS) is used to confirm the chemical structures of Pazopanib metabolites. nih.gov This is achieved by comparing their fragmentation patterns with that of the parent compound. nih.gov The MS/MS analysis of Pazopanib metabolites is typically performed in a targeted mode with a specific collision energy. nih.gov For instance, one of the mono-oxygenated metabolites showed a fragmentation pattern suggesting that oxidation occurred on one of the methyl groups. fda.gov
Chromatographic Techniques for Quantitative Analysis of M24
Chromatographic methods are essential for separating and quantifying Pazopanib and its metabolites from biological samples. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and high-performance liquid chromatography (HPLC) are the most prominently used techniques.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Metabolite Quantification
UPLC-MS/MS is a highly sensitive and specific method for the simultaneous monitoring and quantification of Pazopanib and its metabolites. researchgate.net This technique has been successfully used to identify a total of 22 Pazopanib metabolites in both in vitro and in vivo studies. nih.gov The method's high throughput and sensitivity make it ideal for detailed metabolic profiling. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) Methods in Metabolite Profiling
HPLC, often coupled with MS/MS, is a cornerstone in the measurement and profiling of Pazopanib metabolites. europa.eu Different HPLC-MS/MS-based methods have been developed to measure Pazopanib concentrations in various ranges. europa.eu These methods are crucial for pharmacokinetic studies and have been used to analyze samples from multiple clinical trials. europa.eupnrjournal.com For example, a validated HPLC-UV method has been developed for the quantification of Pazopanib in human plasma for routine clinical use. pnrjournal.com HPLC is also used to determine Pazopanib concentrations in sample solutions for studies on its solubility and dissolution. mdpi.com
Development and Validation of Bioanalytical Assays for M24 in Preclinical Biological Matrices
The development and validation of robust bioanalytical assays are critical for accurately measuring Pazopanib and its metabolites in preclinical biological matrices such as plasma and tissue homogenates. nih.govnih.gov These assays are essential for pharmacokinetic and toxicokinetic studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are commonly developed and validated for the quantitative determination of Pazopanib. nih.gov These methods often involve a simple liquid-liquid extraction step for sample preparation. nih.govnih.gov Validation of these assays is performed according to regulatory guidelines, ensuring their accuracy, precision, and reliability. nih.gov For example, a validated LC-MS/MS method for Pazopanib in mouse plasma and brain tissue showed linearity over a specific concentration range and had a low limit of quantification. nih.govnih.gov The stability of the analyte is also thoroughly investigated under various storage and processing conditions. pnrjournal.com
Interactive Data Table: Key Research Findings
| Analytical Technique | Application | Key Findings | References |
| High-Resolution Mass Spectrometry (HRMS) | Identification and structural elucidation of Pazopanib metabolites. | Provides accurate mass measurements and elemental composition. | nih.govfrontiersin.org |
| Tandem Mass Spectrometry (MS/MS) | Structural confirmation of Pazopanib metabolites. | Confirms structures by comparing fragmentation patterns with the parent drug. | nih.gov |
| UPLC-MS/MS | Quantification and profiling of Pazopanib and its metabolites. | Identified 22 metabolites in vitro and in vivo. | nih.govresearchgate.net |
| HPLC-MS/MS | Measurement of Pazopanib and its metabolites in biological samples. | Used in numerous pharmacokinetic studies and clinical trials. | europa.eu |
| LC-MS/MS Bioanalytical Assays | Quantitative determination of Pazopanib in preclinical matrices. | Validated methods are crucial for pharmacokinetic and toxicokinetic studies. | nih.govnih.gov |
Emerging Technologies in Metabolite Detection and Characterization
The landscape of drug metabolite analysis is continually evolving, with new technologies offering enhanced sensitivity, selectivity, and structural elucidation capabilities. For a minor metabolite like Pazopanib metabolite M24, these advancements are crucial for its definitive identification and characterization in complex biological matrices. Emerging technologies are moving beyond traditional chromatographic and mass spectrometric methods, offering more comprehensive insights into metabolic pathways.
High-resolution mass spectrometry (HRMS) stands at the forefront of these advancements. Instruments such as Time-of-Flight (TOF), Fourier Transform Ion Cyclotron Resonance (FT-ICR), and Orbitrap mass spectrometers provide superior mass accuracy and resolution compared to standard quadrupole instruments. researchgate.net This allows for the confident determination of the elemental composition of metabolites and helps to differentiate drug-related material from endogenous interferences. researchgate.net For instance, the use of Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOFMS) has been instrumental in identifying a wide array of pazopanib metabolites, including 17 novel ones, in both in vitro and in vivo studies. nih.gov Such technology would be directly applicable to the detailed characterization of this compound.
Another significant area of development is in advanced separation sciences. While High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) remain the workhorses, Supercritical Fluid Chromatography (SFC) is gaining traction as a powerful complementary technique. europa.eunih.gov SFC, which uses a supercritical fluid like carbon dioxide as the mobile phase, offers advantages in terms of speed and unique selectivity, particularly for complex mixtures. nih.gov The coupling of SFC with mass spectrometry (SFC-MS) presents a promising platform for the analysis of drug metabolites, including those of pazopanib. nih.govamazonaws.com
Furthermore, multi-dimensional liquid chromatography (2D-LC) is an emerging technique that provides a substantial increase in peak capacity and resolution. For complex samples where metabolites may co-elute, a 2D-LC system, often coupled with HRMS, can provide the necessary separation to isolate and identify minor components like M24. sgs.com
In parallel with hardware advancements, sophisticated data processing and analysis tools are becoming indispensable. Computational tools for metabolite prediction, mass defect filtering, and automated structure elucidation are being integrated into analytical workflows. researchgate.net These software solutions can rapidly screen large datasets generated by HRMS to pinpoint potential metabolites based on predicted metabolic transformations of the parent drug, pazopanib.
The table below summarizes some of the key emerging technologies and their potential applications in the research of this compound.
| Technology | Principle | Application in this compound Research |
| High-Resolution Mass Spectrometry (HRMS) | Provides high mass accuracy and resolution (e.g., Orbitrap, TOF). | Accurate mass measurement for elemental composition determination of M24; differentiation from endogenous matrix components. |
| Ultra-Performance Liquid Chromatography (UPLC) | Uses smaller particle size columns for faster and more efficient separations than traditional HPLC. | Rapid and high-resolution separation of M24 from pazopanib and other metabolites. |
| Supercritical Fluid Chromatography (SFC) | Employs a supercritical fluid as the mobile phase for unique selectivity and faster analysis. | Orthogonal separation technique to LC for complex metabolite mixtures; potential for improved resolution of isomeric metabolites. |
| Two-Dimensional Liquid Chromatography (2D-LC) | Utilizes two different columns with different separation mechanisms for enhanced resolving power. | In-depth analysis of complex biological samples to isolate and identify low-abundance metabolites like M24. |
| Advanced Fragmentation Techniques (e.g., EAD, UVPD) | Alternative fragmentation methods to Collision-Induced Dissociation (CID) for more detailed structural information. | Enhanced structural elucidation of M24 by providing complementary fragment ions. |
| Computational Data Mining Tools | Software for mass defect filtering, background subtraction, and isotope pattern filtering. | Automated and objective searching of large analytical datasets to facilitate the detection of M24. |
The integration of these emerging technologies provides a powerful toolkit for the comprehensive detection and characterization of drug metabolites. For a minor metabolite such as this compound, the application of these advanced methodologies is essential to overcome the challenges of low abundance and complex biological environments, ultimately leading to a more complete understanding of the metabolic fate of pazopanib.
Future Directions and Unanswered Questions for Pazopanib Metabolite M24 Research
Comprehensive Elucidation of Enzymatic Regulation and Polymorphism Impact on M24 Formation
The biotransformation of pazopanib (B1684535) is primarily an oxidative process mediated by the cytochrome P450 (CYP) enzyme system. europa.eutga.gov.au In vitro studies have identified CYP3A4 as the principal enzyme responsible for pazopanib metabolism, with minor roles attributed to CYP1A2 and CYP2C8. europa.eutga.gov.auhres.ca While several metabolites have been identified, the specific enzymatic pathway leading to the formation of M24 is not fully delineated.
A crucial future direction is the precise identification of all enzyme isoforms contributing to M24 formation. In vitro studies using human liver microsomes have shown that M24 can be detected when pazopanib is incubated with several CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. fda.gov However, the relative contribution of each of these enzymes in vivo is unknown. One study noted that when CYP3A4 is inhibited, the exposure to other metabolites (M26 and M27) is reduced, but not M24, suggesting that CYP3A4 may not be the primary enzyme for M24 formation or that other pathways have a significant role. nih.gov Further research using recombinant enzymes and specific chemical inhibitors is required to clarify these contributions.
Moreover, the impact of genetic polymorphisms on M24 formation is a significant knowledge gap. Genetic variations in CYP enzymes can lead to substantial inter-individual differences in drug metabolism and, consequently, drug exposure and response. nih.gov For instance, the CYP3A422* allele is known to reduce pazopanib clearance, but its specific effect on the M24 metabolic pathway has not been studied. nih.gov Future pharmacogenomic studies should investigate associations between polymorphisms in various CYP genes and the plasma concentrations of M24 in patients treated with pazopanib. This could explain some of the variability in patient outcomes and toxicities.
Advanced Preclinical Pharmacodynamic Modeling of M24 in Disease Progression Models
The pharmacodynamic (PD) profile of pazopanib metabolite M24 is largely uncharacterized. The parent drug, pazopanib, exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-Kit, which are crucial for angiogenesis and tumor growth. wikipedia.orgpatsnap.comeuropa.eu While it is known that most of pazopanib's metabolites are 10- to 20-fold less active than the parent compound, the specific activity of M24 has not been reported. wikipedia.orgeuropa.eu
A critical area for future research is to conduct advanced preclinical pharmacodynamic modeling of M24. This involves determining its inhibitory activity against the same panel of kinases targeted by pazopanib. nih.gov Such in vitro kinase assays would clarify whether M24 is an active metabolite that contributes to the therapeutic effect, an inactive metabolite, or potentially an antagonist.
Investigating Potential Contributions of M24 to Overall Biological Response in Preclinical Studies
Future preclinical studies must be designed to directly investigate the biological activity of M24. This requires the synthesis of purified M24 to be used in a variety of in vitro and in vivo experiments. nih.govoncotarget.com Cellular proliferation assays using cancer cell lines could compare the potency of M24 to pazopanib. mdpi.com It is also important to determine if M24 accumulates in tumor tissues to a greater extent than in plasma, which could mean its local concentration is high enough to exert a biological effect.
Novel Methodological Approaches for In Vivo Metabolite Analysis in Non-Clinical Models
The accurate quantification of drug metabolites in non-clinical models is essential for understanding their pharmacokinetic and pharmacodynamic properties. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the standard for quantifying pazopanib and its metabolites in plasma. nih.govnih.gov
However, there is a need for novel methodological approaches to provide a more complete picture of M24's disposition. The development of highly sensitive HPLC-MS/MS methods capable of simultaneously measuring a full panel of pazopanib metabolites would be beneficial. nih.gov
A significant advancement would be the use of imaging mass spectrometry techniques, such as matrix-assisted laser desorption/ionization (MALDI) imaging. This technology could visualize the spatial distribution of M24 within tumor and normal tissues from preclinical models. This would provide critical information on whether M24 accumulates at the site of action or in organs susceptible to toxicity, a level of detail not achievable with standard plasma concentration measurements.
Translational Research Gaps for this compound in Drug Development Paradigms
Translational research aims to bridge the gap between preclinical findings and clinical practice. For this compound, several translational gaps hinder its integration into drug development and clinical decision-making. The primary gap is the lack of data on M24's clinical relevance. While detected in early studies, its levels are not routinely monitored in clinical trials, and no correlation has been established between M24 exposure and patient outcomes. fda.gov
Future research should incorporate M24 quantification in prospective clinical studies to explore potential exposure-response or exposure-toxicity relationships. nih.gov This could reveal if M24 is a biomarker for efficacy or for specific adverse events. For example, if high M24 levels are associated with a particular toxicity, it could lead to new management strategies for patients.
A "bedside-to-bench" approach could also be valuable. If specific, unexplained clinical phenomena are observed in patients taking pazopanib, preclinical studies could investigate if M24 is a contributing factor. Closing these translational gaps is essential to fully understand the clinical pharmacology of pazopanib and to optimize its use in patients.
| Translational Relevance | Is M24 clinically relevant as a biomarker for response or toxicity? | Incorporate M24 monitoring in prospective clinical trials; investigate correlations between M24 levels and clinical outcomes. |
Table of Mentioned Compounds
| Compound Name |
|---|
| Pazopanib |
| This compound |
| Pazopanib metabolite M26 |
| Pazopanib metabolite M27 |
| VEGFR |
| PDGFR |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Pazopanib metabolite M24 in preclinical studies?
- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying M24 due to its high sensitivity and specificity. Method validation should include parameters such as accuracy (85–115%), precision (CV <15%), and recovery rates, with calibration curves spanning expected physiological ranges. For structural confirmation, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. A validated LC-MS/MS protocol for M24 in mouse plasma, as described by Retmana et al. (2023), achieved a lower limit of quantification (LLOQ) of 1 ng/mL, ensuring robust pharmacokinetic profiling . Cross-validation with orthogonal techniques (e.g., immunoassays) is recommended to confirm accuracy .
Q. What are the primary metabolic pathways and enzymes responsible for Pazopanib's conversion to M24?
- Methodological Answer: M24 is formed via oxidative metabolism mediated primarily by cytochrome P450 (CYP) 3A4, as evidenced by in vitro hepatic microsomal assays and clinical pharmacokinetic studies. CYP3A4 inhibitors (e.g., ketoconazole) reduce M24 formation, while inducers (e.g., rifampicin) increase its clearance. Parallel pathways involving CYP1A2 and flavin-containing monooxygenases (FMOs) may contribute to interindividual variability. Researchers should use recombinant CYP isoforms and chemical inhibitors in vitro to delineate enzymatic contributions .
Q. How does M24's reduced pharmacological activity (10–20-fold lower than Pazopanib) influence clinical study design?
- Methodological Answer: The lower activity necessitates pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess whether M24 contributes meaningfully to efficacy or toxicity. Studies should measure both Pazopanib and M24 plasma concentrations, correlating them with clinical endpoints (e.g., tumor response, adverse events). Population PK models incorporating covariates (e.g., CYP3A4 polymorphisms, hepatic function) can identify subpopulations with disproportionate M24 exposure, guiding dose adjustments .
Advanced Research Questions
Q. How can researchers resolve discrepancies in M24 activity assessments between in vitro and in vivo models?
- Methodological Answer: Discrepancies often arise from differences in metabolite stability, tissue distribution, or off-target effects. To address this:
- Use physiologically based pharmacokinetic (PBPK) modeling to simulate M24 exposure in target tissues (e.g., tumors) .
- Conduct ex vivo assays (e.g., tumor biopsies) to measure intracellular M24 concentrations and correlate with in vitro IC50 values.
- Evaluate species-specific metabolism by comparing humanized mouse models (e.g., CYP3A4-transgenic) with wild-type animals .
Q. What computational strategies improve the prediction of M24's off-target interactions?
- Methodological Answer: Tools like molecular docking (AutoDock Vina) and machine learning (DeepChem) can predict M24's binding to non-target kinases or transporters. Validate predictions using:
- Kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess inhibition at physiological concentrations.
- Metabolite set enrichment analysis (MSEA) to link M24 exposure to pathway disruptions (e.g., angiogenesis, apoptosis) .
- Multi-omics integration (e.g., MIMOSA2) to correlate M24 levels with transcriptomic/proteomic changes in clinical cohorts .
Q. How can researchers ensure accurate integration of M24 data into metabolic pathway databases?
- Methodological Answer: Adhere to FAIR (Findable, Accessible, Interoperable, Reproducible) principles:
- Deposit raw spectral data (MS/MS, NMR) in repositories like MetaboLights or GNPS.
- Use standardized identifiers (e.g., InChIKey, PubChem CID) to link M24 to pathways in KEGG or Reactome.
- Collaborate with bioinformaticians to resolve inconsistencies in metabolite naming or annotation across databases .
Q. What experimental designs mitigate variability in M24 quantification across laboratories?
- Methodological Answer: Standardize protocols via:
- Interlaboratory ring trials using shared reference materials and spiked matrix samples.
- Harmonized data preprocessing (e.g., XCMS Online for peak alignment) .
- Reporting metabolite identification confidence levels (Level 1–5) per Metabolomics Standards Initiative (MSI) guidelines .
Q. How can M24's structural identity be validated without reference standards?
- Methodological Answer: Use orthogonal approaches:
- HRMS: Compare observed exact mass (<5 ppm error) and isotopic patterns with theoretical values.
- NMR: Assign proton/carbon shifts using 2D experiments (HSQC, HMBC) and match to published spectra of structurally analogous metabolites.
- In silico tools: Predict MS/MS fragmentation (CFM-ID) or NMR shifts (ACD/Labs) to narrow candidate structures .
Contradictions and Mitigation Strategies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
